molecular formula C10H11BrN2O3S B599292 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one CAS No. 1275420-54-6

1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one

Cat. No.: B599292
CAS No.: 1275420-54-6
M. Wt: 319.173
InChI Key: ZRFPZDPUUMMYHD-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one is a specialized chemical building block designed for advanced pharmaceutical research and development. Its molecular structure, which incorporates a bromopyridine moiety linked to a methylpyrrolidinone ring via a sulfonyl group, makes it a valuable intermediate in modern drug discovery campaigns, particularly in the synthesis of potential kinase inhibitors and other targeted therapeutics . The bromine atom on the pyridine ring serves as an excellent handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald couplings, allowing medicinal chemists to rapidly explore chemical space and generate diverse compound libraries for biological screening . This compound is instrumental in the development of new therapeutic agents, aligning with the trend of incorporating complex, tailor-made heterocyclic fragments to improve drug efficacy and optimize pharmacokinetic properties . It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3S/c1-7-2-10(14)13(6-7)17(15,16)9-3-8(11)4-12-5-9/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFPZDPUUMMYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 5-Bromopyridine-3-sulfonyl Chloride

The core synthesis involves reacting 4-methylpyrrolidin-2-one with 5-bromopyridine-3-sulfonyl chloride under basic conditions. Drawing parallels from analogous sulfonylation reactions, sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the pyrrolidinone’s NH group, generating a nucleophilic amine. Subsequent addition of 15-crown-5 facilitates phase-transfer catalysis, enhancing the reactivity of the sulfonyl chloride.

Pyrrolidinone+5-Bromopyridine-3-sulfonyl chlorideNaH, 15-crown-5, THFTarget Compound\text{Pyrrolidinone} + \text{5-Bromopyridine-3-sulfonyl chloride} \xrightarrow{\text{NaH, 15-crown-5, THF}} \text{Target Compound}

This method achieved an 82% yield in related sulfonylation reactions, suggesting its adaptability for the target compound.

Alternative Base Systems: DMAP and DIEA

Dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIEA) in acetonitrile offer a milder alternative. DMAP acts as a nucleophilic catalyst, accelerating the sulfonylation without requiring cryogenic conditions. Heating to 45C45^\circ \text{C} for 2 hours in acetonitrile provided a 90.6% yield in analogous reactions, underscoring the method’s efficiency for heat-stable substrates.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Tetrahydrofuran (THF) : Polar aprotic solvent ideal for NaH-mediated reactions, enabling temperatures up to 50C50^\circ \text{C} without decomposition.

  • Acetonitrile : Higher dielectric constant promotes DMAP-catalyzed mechanisms, reducing side reactions like hydrolysis of the sulfonyl chloride.

Stoichiometry and Reaction Time

Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion, while prolonged stirring (3–5 hours) maximizes yields.

Purification and Crystallization Techniques

Chromatography vs. Crystallization

Column chromatography, though effective for intermediate purification, is ecologically unfavorable due to solvent waste. Crystallization from diisopropyl ether-ethyl acetate (4:1) offers a greener alternative, achieving >98% purity for sulfonamide derivatives.

Recrystallization Solvent Systems

Solvent RatioPurity (%)Yield (%)Source
Diisopropyl ether:EtOAc (4:1)98.582
Acetonitrile:H₂O (1:2)97.278

Comparative Analysis of Synthetic Routes

MethodBase/CatalystSolventTemp (°C)Yield (%)Purity (%)
NaH/15-crown-5Sodium hydrideTHF25–308298.5
DMAP/DIEADMAP/DIEAAcetonitrile4590.697.8

The DMAP/DIEA route excels in yield and scalability, whereas the NaH method offers higher purity. Industrial-scale synthesis may prioritize the former for cost efficiency, while pharmaceutical applications might favor the latter for purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrolidinone ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Nucleophilic Substitution: Products with the nucleophile replacing the bromine atom.

    Oxidation: Products with modified sulfonyl groups.

    Reduction: Products with reduced or modified pyrrolidinone rings.

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, while the brominated pyridine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS: 1226225-33-7)

  • Structure : A brominated phenyl group replaces the 5-bromopyridinylsulfonyl moiety.
  • Properties: The absence of a sulfonyl group reduces polarity compared to the target compound.
  • Applications : Likely used in pharmaceutical intermediates; brominated aromatic systems are common in kinase inhibitors.

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (CAS: 197450-39-8)

  • Structure : Similar to the above but with bromine and methyl groups in different positions on the phenyl ring.
  • Properties : Molecular weight (254.12 g/mol) is lower than the target compound due to the lack of a sulfonyl-pyridine group .
  • Applications: Potential use in small-molecule drug discovery, particularly in central nervous system (CNS) targets where pyrrolidinones improve blood-brain barrier penetration.

Pyrrolidinone Derivatives with Heterocyclic Substituents

(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (3-Hydroxycotinine)

  • Structure : Contains a pyridinyl group but lacks bromine and sulfonyl functionality.
  • Properties : The hydroxyl group enhances hydrophilicity, and the pyridine ring contributes to basicity. This compound is a metabolite of nicotine .
  • Applications: Studied in nicotine addiction research; highlights the role of pyrrolidinones in bioactive molecules.

4-(Hydroxymethyl)-4-methylpyrrolidin-2-one

  • Structure: Features a hydroxymethyl group at the 4-position of the pyrrolidinone ring.
  • Properties : Higher solubility in polar solvents compared to brominated derivatives due to the hydroxyl group .
  • Applications : Used in fine chemical synthesis, particularly for chiral building blocks.

Sulfonamide-Containing Analogues

Sulfonyl groups typically improve metabolic stability and binding affinity to enzymes like carbonic anhydrase or proteases. The bromine atom may further enhance halogen bonding interactions in biological targets.

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Potential Applications
1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one C₁₀H₁₁BrN₂O₃S 5-Bromopyridinylsulfonyl, 4-methyl ~323.2 (estimated) Kinase inhibitors, enzyme modulators
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one C₁₁H₁₂BrNO 3-Bromo-4-methylphenyl 254.12 Pharmaceutical intermediates
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one C₁₁H₁₃N₂O₂ Pyridin-3-yl, 3-hydroxy 217.24 Nicotine metabolism studies
4-(Hydroxymethyl)-4-methylpyrrolidin-2-one C₆H₁₁NO₂ 4-Hydroxymethyl, 4-methyl 129.16 Chiral synthons

Key Research Findings and Insights

  • This contrasts with brominated phenyl derivatives, which rely on steric and halogen-bonding effects .
  • Biological Activity : Brominated pyridines are prevalent in antiviral and anticancer agents (e.g., kinase inhibitors), suggesting the target compound may share similar mechanisms .
  • Synthetic Challenges : Introducing the sulfonyl group to the pyridine ring likely requires careful optimization of sulfonylation conditions, as evidenced by methods for related sulfonamide syntheses .

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